molecular formula C8H18N2 B2685219 (3S)-N,N-dimethyl-3-azepanamine CAS No. 197086-51-4

(3S)-N,N-dimethyl-3-azepanamine

Cat. No. B2685219
CAS RN: 197086-51-4
M. Wt: 142.246
InChI Key: RRKCNYMLYVVFAP-QMMMGPOBSA-N
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Description

“(3S)-N,N-dimethyl-3-azepanamine” is a chemical compound with the empirical formula C8H18N2 and a molecular weight of 142.24 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for “(3S)-N,N-dimethyl-3-azepanamine” is CN©[C@H]1CCCCNC1 . The InChI is 1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 . The InChI key is RRKCNYMLYVVFAP-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“(3S)-N,N-dimethyl-3-azepanamine” is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, 1-(5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. Its solubility in water exceeds 100 mg/mL, showcasing its potential for both intravenous and oral clinical administration (Harrison et al., 2001).

Antidepressant Properties

N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, identified through a narrow structure-activity relationship, emerged as a potential antidepressant with reduced side effects. It was equipotent with imipramine in standard antidepressant assays in animals but showed no significant anticholinergic action and did not antagonize the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Energy Flow and Fragmentation Dynamics

The study of N,N-dimethylisopropylamine's energy flow and fragmentation dynamics upon excitation to 3p Rydberg states revealed short-lived states and fragmentation with cleavage at the alpha C-C bond. This indicates that energy deposited in vibrations during internal conversion exceeds bond energy, contributing to an understanding of molecular fragmentation processes (Gosselin et al., 2006).

Safety and Hazards

“(3S)-N,N-dimethyl-3-azepanamine” has been classified as Acute Tox. 4 Oral, according to the GHS07 hazard classification . The signal word is “Warning” and the hazard statement is H302 . It is stored under the storage class code 11, which is for combustible solids . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

(3S)-N,N-dimethylazepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCNYMLYVVFAP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N,N-dimethyl-3-azepanamine

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